Fmoc-L-isoleucine
Overview
Description
Fmoc-L-isoleucine, also known as Fmoc-Ile-OH, is an Fmoc-modified isoleucine . It has a strong affinity for peptides and proteins and can be used to synthesize other active compounds .
Synthesis Analysis
Fmoc-L-isoleucine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-L-isoleucine is C21H23NO4 . Its molar mass is 353.42 g/mol .
Chemical Reactions Analysis
The Fmoc group in Fmoc-L-isoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-L-isoleucine is a white or off-white powder . Its melting point ranges from 140 to 155 ºC .
Scientific Research Applications
Insulin Sensitizing and Adipogenic Activities : Fmoc-L-Leucine, a compound similar to Fmoc-L-isoleucine, has been identified as a unique ligand for PPARgamma with insulin-sensitizing yet weak adipogenic activity. This suggests potential applications in diabetes and obesity treatment (Rocchi et al., 2001).
Surfactant Properties : The sodium salts of Fmoc-amino acids, including Fmoc-L-isoleucine, exhibit surfactant properties, which could be useful in creating new materials or in pharmaceutical formulations (Vijay & Polavarapu, 2012).
Peptide Synthesis Applications : Fmoc-L-isoleucine is useful in peptide synthesis, as demonstrated in a study that developed a one-pot procedure for preparing N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids (Siciliano et al., 2012).
Gene Delivery in Viral Vectors : Fmoc self-assembling peptide (SAP) hydrogels, potentially including Fmoc-L-isoleucine, have shown effectiveness as biocompatible, localized viral vector gene delivery vehicles, useful in tissue-specific central nervous system applications (Rodríguez et al., 2016).
Functional Material Fabrication : Fmoc-modified amino acids, like Fmoc-L-isoleucine, are significant bio-inspired building blocks for creating functional materials, finding applications in areas like drug delivery and cell cultivation (Tao et al., 2016).
Self-Assembled Structures : Fmoc modified aliphatic amino acids, including Fmoc-L-isoleucine, form self-assembled structures under various conditions, useful in designing novel self-assembled architectures for various applications (Gour et al., 2021).
Future Directions
Fmoc-L-isoleucine and other Fmoc protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . They serve as excellent bio-organic scaffolds for diverse applications . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be tuned by control of the environmental parameters . This opens up new possibilities for the design of distinct micro/nanostructures through a bottom-up approach .
properties
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-DJJJIMSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315561 | |
Record name | N-Fmoc-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-isoleucine | |
CAS RN |
71989-23-6 | |
Record name | N-Fmoc-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Fmoc-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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